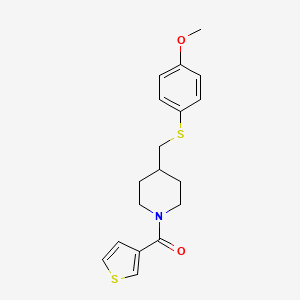
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This can involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. It can also involve studying its spectroscopic properties .Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs)
- This compound is representative of a class of compounds known as selective estrogen receptor modulators (SERMs). These compounds display estrogen agonist-like actions on bone tissues and serum lipids while exhibiting potent estrogen antagonist properties in breast and uterus tissues (Palkowitz et al., 1997).
Antimicrobial Applications
- Derivatives of this compound have shown antimicrobial properties. The synthesis of antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives indicates their potential as new chemical entities with significant microbial activities (Ramudu et al., 2017).
Molecular Docking and Antiviral Activity
- The compound and its analogues have been analyzed for antiviral activity through molecular docking studies. This helps understand the pharmacokinetic behavior and potential antiviral efficacy (FathimaShahana & Yardily, 2020).
G Protein-Coupled Receptor Antagonists
- Small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) have been synthesized and evaluated, where derivatives of this compound emerged as hits from high-throughput screens (Romero et al., 2012).
Crystal and Molecular Structure Analysis
- The compound has been involved in crystal and molecular structure analyses, contributing to understanding molecular interactions and stability (Lakshminarayana et al., 2009).
Analgesic Applications
- Certain derivatives of this compound have been synthesized and evaluated for their analgesic activity, offering insights into potential medical applications (Lalinde et al., 1990).
Mechanism of Action
Target of Action
The primary target of the compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol .
Mode of Action
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone acts by inhibiting the activity of 11 β-HSD1 . By inhibiting this enzyme, the compound reduces the conversion of cortisone to cortisol, thereby influencing the levels of these hormones in the body .
Biochemical Pathways
The inhibition of 11 β-HSD1 by (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By reducing the levels of cortisol, the compound can influence these processes .
Pharmacokinetics
It is known that the compound has improved pharmacokinetic and/or microsomal stability properties . These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
The inhibition of 11 β-HSD1 by (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone results in a decrease in the levels of cortisol . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected by changes in cortisol levels .
Action Environment
The action of (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone can be influenced by various environmental factors. For example, the activity of 11 β-HSD1, and thus the effectiveness of the compound, can vary between different tissues . In obese humans, for instance, 11 β-HSD1 activity is increased in adipose tissue but decreased in the liver . Therefore, the tissue distribution can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-16-2-4-17(5-3-16)23-12-14-6-9-19(10-7-14)18(20)15-8-11-22-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJQVCGUQRRAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683546.png)
![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2683549.png)
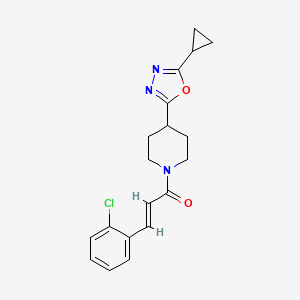
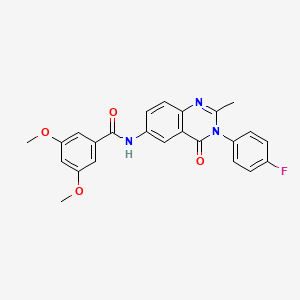
![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)

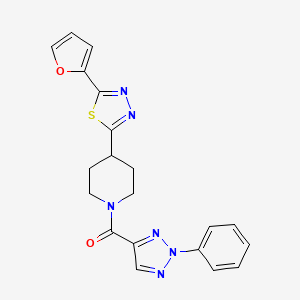
![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)
![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)
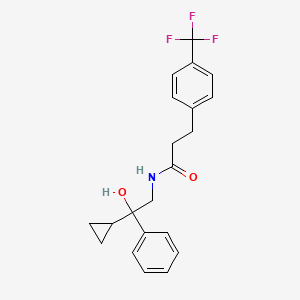
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2683569.png)